Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Description

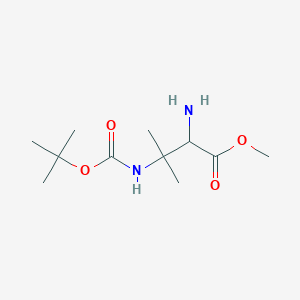

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS: 1093192-07-4 for the (S)-enantiomer; 1093198-33-4 for the (R)-enantiomer) is a branched amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. Its molecular formula is C₁₁H₂₂N₂O₄ (molecular weight: 246.30 g/mol). The compound is used in peptide synthesis and pharmaceutical research, where its Boc group provides stability during reactions and enables controlled deprotection under acidic conditions .

Key properties include:

Properties

IUPAC Name |

methyl 2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWVEOUYCGZORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated peptide synthesizers and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reagents like sodium borohydride in methanol to yield the corresponding alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol at low temperatures (e.g., -40°C).

Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.

Major Products Formed

Reduction: The major product is the corresponding alcohol.

Deprotection: The major product is the free amine.

Scientific Research Applications

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein structure.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Enantiomeric Forms: (S)- vs. (R)-Configurations

The (S)- and (R)-enantiomers share identical molecular formulas and weights but differ in stereochemistry, impacting their biological activity and synthetic applications.

The (R)-enantiomer requires stricter handling protocols (e.g., P264: avoid skin contact), suggesting higher reactivity or sensitivity . Both forms are critical for chiral drug development, where enantiopurity affects efficacy and toxicity.

Functional Group Comparison: Boc vs. Benzoyl Protection

The Boc group’s labile nature under mild acid makes it preferable for stepwise synthesis, whereas benzoyl groups are less versatile due to their stability .

Structural Analog: Methyl 2-benzoylamino-3-arylaminobut-2-enoates

This compound () features an α,β-unsaturated ester (but-2-enoate) and an aryl amino group, differing significantly from the target compound’s branched alkyl and Boc-protected amine.

The but-2-enoate’s conjugated system enhances reactivity in cycloadditions, whereas the target compound’s branching supports steric control in peptide folding .

Research Findings and Data Limitations

- Physical Properties : Melting/boiling points for the target compound are unavailable, limiting direct comparisons with analogs .

- Safety Profiles : Both enantiomers share hazard classifications, but the (R)-form’s additional precautions suggest nuanced handling requirements .

- Synthetic Relevance : The Boc group’s acid sensitivity contrasts with benzoyl’s robustness, influencing their roles in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.